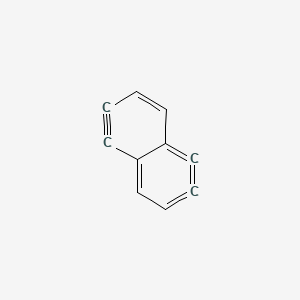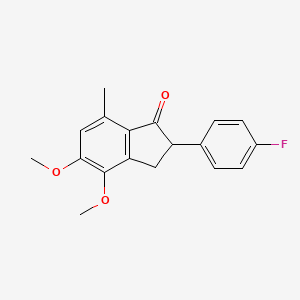
2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by its unique chemical structure This compound features a fluorophenyl group, two methoxy groups, and a methyl group attached to an indanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-fluorobenzaldehyde with a suitable methylating agent, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, halogenated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Fluorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one
- 2-(4-Fluorophenyl)-5-methoxy-7-methyl-2,3-dihydro-1H-inden-1-one
Uniqueness
2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
85524-89-6 |
|---|---|
Molekularformel |
C18H17FO3 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C18H17FO3/c1-10-8-15(21-2)18(22-3)14-9-13(17(20)16(10)14)11-4-6-12(19)7-5-11/h4-8,13H,9H2,1-3H3 |
InChI-Schlüssel |
SKOHBUNAGWNHQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=O)C(C2)C3=CC=C(C=C3)F)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
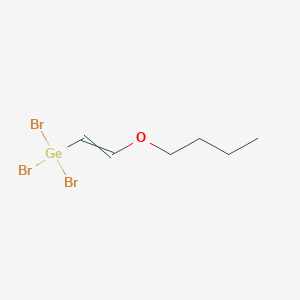



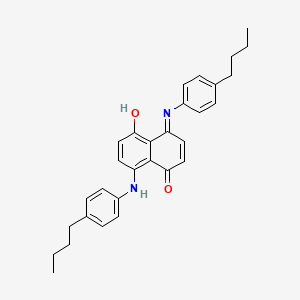
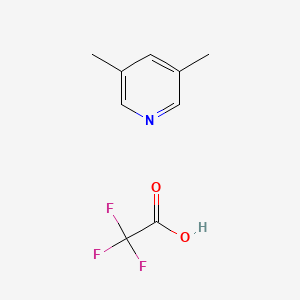
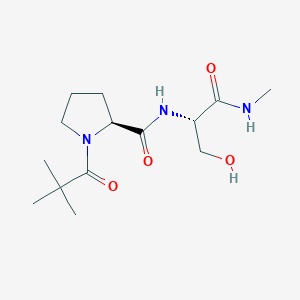
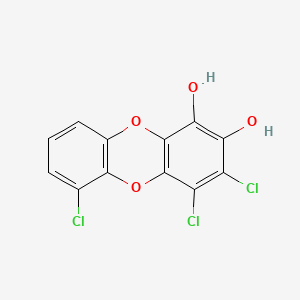

![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
